Potassium Diphenylphosphanide

Descripción general

Descripción

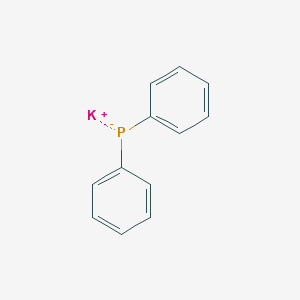

Potassium diphenylphosphanide is a chemical species that can be synthesized through various reactions involving potassium and diphenylphosphane derivatives. The molecular structure of these compounds often features potassium atoms interacting with phosphorus-containing ligands, which can lead to complex structures with interesting bonding arrangements.

Synthesis Analysis

The synthesis of potassium diphenylphosphanide derivatives can be achieved through different pathways. For instance, the solvent-free potassium derivative of a terphenyl-substituted primary phosphane can be synthesized, resulting in a centrosymmetric distorted transoid four-step ladder-type arrangement in the solid state . Additionally, the reaction of diethylmagnesium with diphenylphosphane yields complexes with bridging PPh2 ligands, which upon further reactions can lead to the formation of potassium diphenylphosphinomagnesiates . Moreover, the metalation of dimesitylphosphane oxide and diphenylphosphane sulfide with potassium hydride in ethereal solvents yields tetramers and strand-like structures in the crystalline state .

Molecular Structure Analysis

The molecular structure of potassium diphenylphosphanide derivatives is characterized by the coordination of potassium atoms to the ligands. For example, the potassium atoms in the solvent-free derivative are "solvated" through π interaction with mesityl rings of the ligands without classical Lewis bases coordinated to the metal centers . In another case, the structure of potassium and barium complexes with diphenylphosphinothioicamido ligand shows a highly strained polymetallacyclic motif and a direct barium-sulfur bond .

Chemical Reactions Analysis

Potassium diphenylphosphanide derivatives participate in various chemical reactions. Oxidative degradation of decabromodiphenyl ether by potassium permanganate involves cleavage of the ether bond and direct oxidation on the benzene ring, with reaction pathways confirmed by density functional theory calculations . Hydrophosphorylation of heterocumulenes with diarylphosphane oxide and sulfide is facilitated by catalysts prepared via the metalation of these compounds with potassium hydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium diphenylphosphanide derivatives are influenced by their molecular structure and the nature of their ligands. The presence of bulky groups, such as mesityl rings, can affect the solvation of potassium atoms and the overall stability of the compounds . The reactivity of these compounds in transfer hydrogenation of ketones and their catalytic properties are also notable, as seen in ruthenium(II) complexes bearing the sulfonated phosphane potassium salt .

Aplicaciones Científicas De Investigación

Formation of Complex Aluminum(II) Phosphanide / Phosphinidene Compounds

The reaction of metastable AlCl·(Et2O)n with potassium diphenylphosphanide leads to the formation of an aluminum(II) phosphanide / phosphinidene compound. This is the first reported aluminum(II) phosphinidene complex, representing an important step in the conversion of AlPPh2 to AlP and biphenyl (Mayo et al., 2013).

In Organometallic Chemistry and Coordination Compounds

Potassium diphenylphosphanide is used in the synthesis of various organometallic compounds. It is instrumental in the preparation of different coordination complexes involving elements like calcium, strontium, and magnesium, demonstrating its versatility in creating diverse chemical structures (Gärtner et al., 2008).

Synthesis of Alkyl- and Aryldiphenylphosphines

Potassium diphenylphosphanide is utilized in a two-step procedure for forming alkyldiphenylphosphines and aryldiphenylphosphines. This showcases its role in facilitating complex organic synthesis processes (Nechab et al., 2006).

Development of New Organophosphorus Ligands

Treatment of bis(diphenylphosphanyl)ethyne with potassium diphenylphosphanide results in the formation of novel organophosphorus ligands. This indicates its critical role in the development of new compounds in organophosphorus chemistry (Schmidbaur et al., 1993).

Safety and Hazards

Propiedades

IUPAC Name |

potassium;diphenylphosphanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10P.K/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLYZQXPJKJTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10KP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453057 | |

| Record name | KPPh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium Diphenylphosphanide | |

CAS RN |

15475-27-1 | |

| Record name | KPPh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium diphenylphosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Potassium Diphenylphosphanide interact with Aluminum Chloride, and what is the significance of the resulting product?

A1: Potassium Diphenylphosphanide reacts with metastable Aluminum Chloride (AlCl⋅(Et2O)n) to form the compound K[Al4(PPh2)7PPh]. [] This product is significant because it contains an Aluminum(II) center stabilized by both phosphanide (PPh2) and phosphinidene (PPh) ligands. This is the first reported example of an Aluminum(II) phosphinidene complex. [] The formation of this compound also provides insight into the mechanism of Aluminum Phosphide (AlP) formation, suggesting that Aluminum(II) intermediates play a crucial role in this process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)